molecular formula C18H18N6O2S B6558942 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide CAS No. 1171360-21-6

1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6558942
CAS No.: 1171360-21-6
M. Wt: 382.4 g/mol
InChI Key: WPYGZVNUFTUBPS-UHFFFAOYSA-N
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Description

Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They attract great interest from researchers for drug design due to their high biological and pharmacological activity .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical and Chemical Properties Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Mechanism of Action

The BTA scaffolds showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) . Such compounds are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood .

Properties

IUPAC Name

1-ethyl-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-4-23-8-7-14(22-23)17(25)20-16-9-11(2)21-24(16)18-19-13-6-5-12(26-3)10-15(13)27-18/h5-10H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYGZVNUFTUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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